Covalent Inactivation of SARS-CoV Mpro by Benzotriazole Ester Motif: A Class-Level Comparison with Non-Covalent Inhibitors
The benzotriazole ester class, of which the target compound is a member, has been shown to irreversibly acylate the catalytic cysteine (Cys145) of SARS coronavirus main protease, a mechanism that distinguishes it from reversible non-covalent inhibitors. In a crystallographic and enzymatic study, a prototype benzotriazole ester demonstrated complete inactivation of SARS-CoV Mpro at a 10‑fold molar excess within 30 min, whereas a structurally related non‑covalent ligand lacking the ester warhead showed <5% inhibition under identical conditions [1]. This supports the unique suicide-inhibitor mechanism that the target compound can potentially inherit.
| Evidence Dimension | Enzyme inactivation after 30 min at 10:1 inhibitor:enzyme ratio |
|---|---|
| Target Compound Data | Not measured for this exact compound; inferred from benzotriazole ester class: >95% inactivation expected based on class behavior |
| Comparator Or Baseline | Reversible non-covalent inhibitor of SARS-CoV Mpro: <5% inhibition |
| Quantified Difference | >90% differential inactivation attributable to covalent warhead mechanism |
| Conditions | Recombinant SARS-CoV Mpro, 30 µM inhibitor, 3 µM enzyme, 30 min incubation, fluorogenic substrate assay (Dabcyl-KTSAVLQ-SGFRKME-Edans) [1] |
Why This Matters
For researchers seeking irreversible target engagement, the covalent mechanism provides prolonged pharmacodynamic effect independent of equilibrium binding affinity, a critical consideration for antiviral target validation and probe development.
- [1] Verschueren, K. H. G.; Pumpor, K.; Anemüller, S.; Chen, S.; Mesters, J. R.; Hilgenfeld, R. A Structural View of the Inactivation of the SARS Coronavirus Main Proteinase by Benzotriazole Esters. Chem. Biol. 2008, 15, 597–606. View Source
